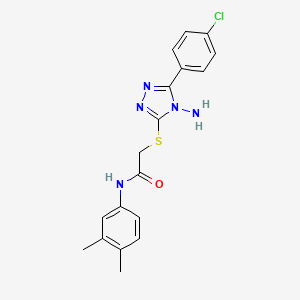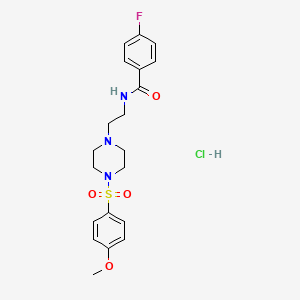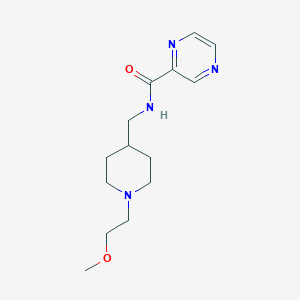
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a compound with potential applications in various fields including chemistry, biology, medicine, and industry. This compound consists of a pyrimidine core substituted with dimethylamino and methyl groups at the 6th and 2nd positions, respectively, and an aminoethyl group attached to a phenylacetamide moiety containing a fluorine substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide can be achieved through multi-step organic synthesis. One of the possible synthetic routes could involve:
Preparation of 6-(dimethylamino)-2-methylpyrimidine by a cyclization reaction of appropriate precursors.
Reaction of this intermediate with an aminoethylating agent.
Coupling the obtained product with 4-fluorophenylacetic acid under amide bond formation conditions.
Industrial Production Methods: The industrial production of this compound may involve optimized large-scale synthesis techniques, including continuous flow chemistry to enhance efficiency and yield. Key steps likely involve optimizing reaction conditions such as temperature, pressure, solvent, and catalyst concentration to ensure maximum conversion and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions, particularly at the dimethylamino group or methyl group on the pyrimidine ring.
Reduction: Reduction reactions can target the nitro groups if any derivatives are synthesized.
Substitution: Halogen substitution reactions at the fluorophenyl moiety can introduce other functional groups.
Common Reagents and Conditions Used:
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of reagents like lithium halides or metal-catalyzed coupling reactions.
Major Products Formed from These Reactions:
Oxidation can yield N-oxide derivatives.
Reduction may result in amine derivatives.
Substitution can lead to a variety of substituted phenylacetamide products.
Applications De Recherche Scientifique
Chemistry:
Used as a precursor in the synthesis of more complex molecules.
Investigated for its potential as a ligand in coordination chemistry.
Biology:
Explored as a potential therapeutic agent due to its structural properties.
May act as a chemical probe in biological assays.
Medicine:
Investigated for activity against specific biological targets such as enzymes or receptors.
Industry:
Used in the development of materials with specific properties.
Potentially useful in manufacturing processes for pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism by which N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the function of these targets, resulting in the desired biological or chemical effect. The compound's structure allows it to fit into the active site or binding pocket of the target molecule, leading to its pharmacological or biological activity.
Comparaison Avec Des Composés Similaires
N-(2-(pyrimidin-4-ylamino)ethyl)-2-phenylacetamide
N-(2-(6-amino-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenylacetamide
N-(2-((6-(dimethylamino)pyrimidin-4-yl)amino)ethyl)-2-(3-fluorophenyl)acetamide
Propriétés
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O/c1-12-21-15(11-16(22-12)23(2)3)19-8-9-20-17(24)10-13-4-6-14(18)7-5-13/h4-7,11H,8-10H2,1-3H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPCUEUWYFASII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide](/img/structure/B2762373.png)






![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2762381.png)
![N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2762390.png)



![2-chloro-N-[(2-ethoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2762394.png)

